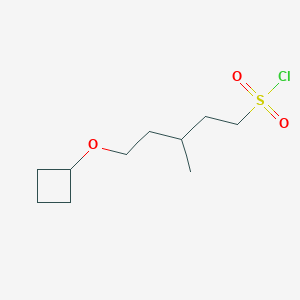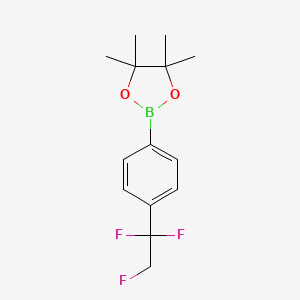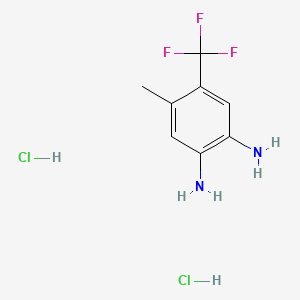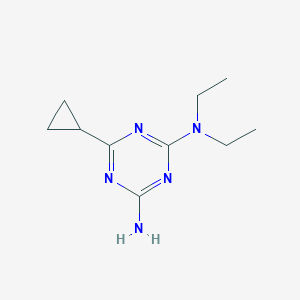
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
The synthesis of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine. The process can be summarized as follows:
Starting Material: Cyanuric chloride
Reagents: Cyclopropylamine and diethylamine
Solvent: Acetonitrile or dichloromethane
Catalyst: Triethylamine
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).
Industrial production methods may involve scaling up the laboratory synthesis process with optimizations to improve yield and purity.
Análisis De Reacciones Químicas
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring and formation of corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors critical for cellular processes, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
6-Chloro-n2,n2-diethyl-1,3,5-triazine-2,4-diamine: This compound has a chlorine substituent instead of a cyclopropyl group, which may alter its chemical reactivity and biological activity.
6-Methoxy-n2,n2-diethyl-1,3,5-triazine-2,4-diamine: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
6-Cyclopropyl-n2,n2-dimethyl-1,3,5-triazine-2,4-diamine: The difference in alkyl substituents (methyl vs. ethyl) can affect the compound’s physical properties and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H17N5 |
|---|---|
Peso molecular |
207.28 g/mol |
Nombre IUPAC |
6-cyclopropyl-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17N5/c1-3-15(4-2)10-13-8(7-5-6-7)12-9(11)14-10/h7H,3-6H2,1-2H3,(H2,11,12,13,14) |
Clave InChI |
SVEIDDWGNUKJDT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B13492060.png)
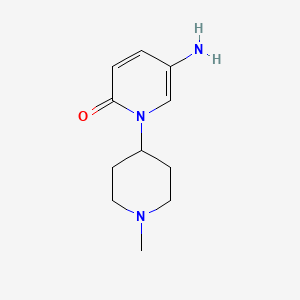
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)
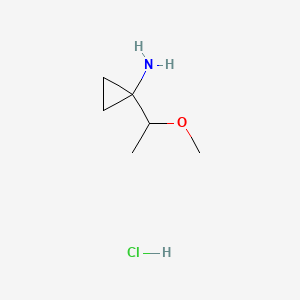
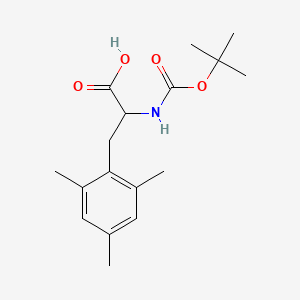
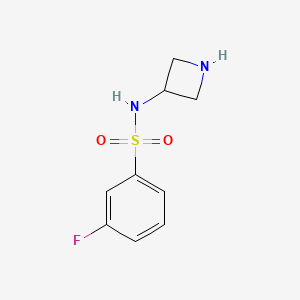

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
![Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)
